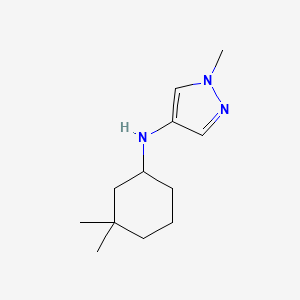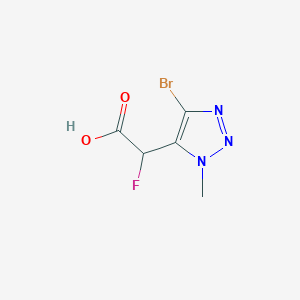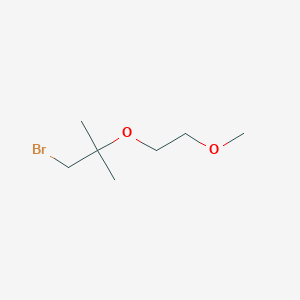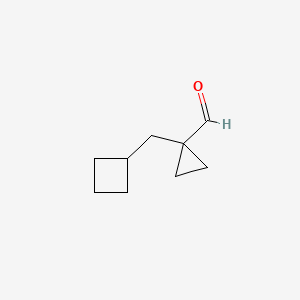![molecular formula C10H20N2 B13302024 1-Ethyl-1,8-diazaspiro[4.5]decane](/img/structure/B13302024.png)
1-Ethyl-1,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate amines with cyclic ketones under specific conditions. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions using a Dean-Stark apparatus to remove water . Another method involves the reduction of quaternary salts derived from carbamoylethylpyridine with sodium borohydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, focusing on optimizing reaction conditions to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced spirocyclic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced spirocyclic compounds, and various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its anti-ulcer and anticancer activities
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The inhibition of RIPK1 can lead to the suppression of necroptosis, providing therapeutic potential in various diseases.
Comparación Con Compuestos Similares
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-1-one: Investigated as a potent RIPK1 inhibitor.
1-Thia-4-azaspiro[4.5]decane: Explored for its anticancer properties.
Uniqueness: 1-Ethyl-1,8-diazaspiro[45]decane stands out due to its unique spirocyclic structure and the presence of an ethyl group, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-ethyl-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C10H20N2/c1-2-12-9-3-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3 |
Clave InChI |
VFWYAALEPCKMQT-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC12CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane](/img/structure/B13301953.png)



![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol](/img/structure/B13301990.png)


![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine](/img/structure/B13301997.png)




